1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine
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Overview
Description
1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with an allyl group and a thiazole ring The presence of the thiazole ring, a five-membered ring containing both sulfur and nitrogen, imparts unique chemical properties to the compound
Mechanism of Action
Target of Action
The primary targets of 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine are currently unknown. This compound is a derivative of thiazole , a heterocyclic compound that has been associated with diverse biological activities
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets and the resulting changes at the molecular level require further investigation.
Biochemical Pathways
Thiazole derivatives have been implicated in a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
As a thiazole derivative, it may have diverse biological activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions such as temperature can affect the stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine typically involves the reaction of piperazine derivatives with thiazole-containing intermediates. One common method involves the alkylation of 1-allylpiperazine with 2-chloro-1,3-thiazole-5-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Azido or thiol-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperazine: Similar structure but with a phenyl group instead of a chlorine atom.
1-Allyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine is unique due to the presence of the chlorine atom on the thiazole ring, which can influence its reactivity and interaction with biological targets. This chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications.
Properties
IUPAC Name |
2-chloro-5-[(4-prop-2-enylpiperazin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3S/c1-2-3-14-4-6-15(7-5-14)9-10-8-13-11(12)16-10/h2,8H,1,3-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWBDIDUWDYQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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